molecular formula C8H12Cl2N2O2 B176254 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride CAS No. 105381-95-1

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Cat. No. B176254
M. Wt: 239.1 g/mol
InChI Key: XORPRVNSFLBKBG-UHFFFAOYSA-N
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Description

“2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is an amino acid derivative . It is also known as (S)-2-AP . The compound has a molecular weight of 239.1 . It appears as a light yellow solid .


Molecular Structure Analysis

The IUPAC name of the compound is (2S)-2-amino-3-(3-pyridinyl)propanoic acid dihydrochloride . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .


Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 239.1 . The storage temperature is room temperature .

Scientific Research Applications

Preparation and Synthesis

  • β-Hydroxy-α-amino Acid Synthesis : Goldberg et al. (2015) reported on the use of d-threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, crucial intermediates in pharmaceutical development. The study highlights an efficient process for producing these enzymes and their application in synthesizing β-hydroxy-α-amino acids with high purity and yield, demonstrating the compound's role in facilitating drug synthesis processes (Goldberg et al., 2015).

Environmental and Pharmaceutical Analysis

  • Metal Ion Analysis : Belin and Gülaçar (2005) utilized a derivative of 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride as an ion-pairing reagent for the separation and determination of common metal ions in pharmaceutical and water samples. This showcases the compound's utility in analytical chemistry for qualitative and quantitative analyses (Belin & Gülaçar, 2005).

Complex Compound Formation

  • Trans-Platinum(II) Complexes : Cabrera et al. (2019) discussed the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand to afford ester and amide derivatives, leading to the preparation of trans-Pt(II) compounds with potential as thermoactivated anticancer agents. This highlights the compound's role in the development of new therapeutic agents (Cabrera et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPRVNSFLBKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606877
Record name 3-Pyridin-3-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

CAS RN

105381-95-1
Record name 3-Pyridin-3-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
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